2-Aminothiazole hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

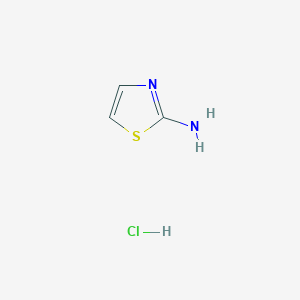

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S.ClH/c4-3-5-1-2-6-3;/h1-2H,(H2,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJXDOCQCALXMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210358 | |

| Record name | Thiazol-2-ylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6142-05-8 | |

| Record name | 2-Thiazolamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6142-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazol-2-ylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006142058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazol-2-ylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazol-2-ylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Aminothiazole hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R49E82Y26Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 2-Aminothiazole Hydrochloride - A Comprehensive Overview of its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiazole hydrochloride is a heterocyclic amine salt that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its thiazole ring system is a prevalent scaffold in many biologically active molecules, contributing to its significance in medicinal chemistry and drug development. This technical guide provides an in-depth analysis of the physical and chemical properties of this compound, complete with experimental protocols and data presented for clarity and practical application.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to distinguish these from the properties of its free base, 2-aminothiazole, which are also included for comparative purposes.

| Property | This compound | 2-Aminothiazole (Free Base) |

| Molecular Formula | C₃H₅ClN₂S | C₃H₄N₂S |

| Molecular Weight | 136.61 g/mol | 100.14 g/mol |

| CAS Number | 6142-05-8 | 96-50-4 |

| Appearance | White to off-white crystalline powder.[1] | Light brown or pale yellow crystals.[2][3] |

| Melting Point | Data not consistently available; expected to be higher than the free base. | 91-93 °C.[4] |

| Boiling Point | Decomposes | 117 °C at 15 mmHg |

| Solubility | Soluble in 1 M HCl (50 mg/mL).[4] Soluble in water.[5] Information on solubility in ethanol and DMSO is limited. | Soluble in water (100 g/L at 20 °C), alcohols, and diethyl ether.[3][6] |

| pKa | Data not available. | 5.36 (at 20 °C).[7] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis, followed by treatment with hydrochloric acid.

Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Hantzsch Thiazole Synthesis: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in ethanol. To this solution, add an α-halo ketone such as chloroacetaldehyde (1 equivalent).

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Salt Formation: To the ethanolic solution of 2-aminothiazole, slowly add a solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or concentrated aqueous HCl) with stirring.

-

A precipitate of this compound will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials and byproducts.

-

Dry the resulting white to off-white crystalline powder under vacuum to obtain pure this compound.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Methodology:

-

Finely powder a small amount of the dry this compound sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Solubility Determination

A general protocol to determine the qualitative and semi-quantitative solubility of this compound in various solvents.

Methodology:

-

To a series of small, labeled test tubes, add a pre-weighed amount of this compound (e.g., 10 mg).

-

To each tube, add a specific volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or DMSO).

-

Agitate the tubes at a constant temperature (e.g., 25 °C) for a set period.

-

Visually inspect the tubes for the complete dissolution of the solid.

-

If the solid dissolves, the solubility is at least 10 mg/mL. If not, the solubility is less than 10 mg/mL. For more quantitative results, a gravimetric or spectroscopic method can be employed on the saturated solution.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The protonation of the amino group and the thiazole nitrogen can lead to shifts in the proton (¹H) and carbon (¹³C) signals compared to the free base.

¹H NMR Spectrum: The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would be expected to show signals for the two protons on the thiazole ring and the protons of the ammonium group. The chemical shifts will be influenced by the solvent and the protonation state.

¹³C NMR Spectrum: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the three carbon atoms in the thiazole ring will be observed.

Experimental Protocol for NMR Analysis:

-

Dissolve an appropriate amount of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., 0.5-0.7 mL of D₂O or DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.

-

Acquire the spectrum on a standard NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like TMS or the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Expected Characteristic Peaks:

-

N-H stretching: Broad bands in the region of 3200-2800 cm⁻¹ corresponding to the ammonium group (R-NH₃⁺).

-

C=N stretching: A peak around 1650-1550 cm⁻¹ characteristic of the thiazole ring.

-

C-S stretching: Peaks in the fingerprint region (below 1500 cm⁻¹) associated with the carbon-sulfur bond.

Experimental Protocol for FTIR Analysis:

-

Prepare the sample using a suitable method, such as a KBr pellet or as a thin film on a salt plate.

-

KBr Pellet Method: Mix a small amount of the finely ground sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

-

Place the sample in the FTIR spectrometer.

-

Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Analyze the resulting spectrum to identify the characteristic absorption bands.

Diagram of FTIR Sample Preparation (KBr Pellet Method):

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule. For this compound, under typical electrospray ionization (ESI) conditions, the spectrum would likely show the protonated molecule of the free base, [C₃H₄N₂S + H]⁺, at m/z 101.02.

Reactivity and Stability

This compound is a stable crystalline solid under normal laboratory conditions. As the salt of a weak base, it will react with strong bases to liberate the free 2-aminothiazole. The amino group on the thiazole ring can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. It is important to store the compound in a cool, dry place away from strong oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with experimental protocols for its synthesis and characterization. The data and methodologies presented herein are intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, facilitating the effective use of this important chemical intermediate. Further research to definitively determine properties such as the melting point and quantitative solubility of the hydrochloride salt is encouraged for a more complete understanding.

References

- 1. rsc.org [rsc.org]

- 2. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 4. 2-氨基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2-Aminothiazole | 96-50-4 [chemicalbook.com]

- 7. 2-Aminothiazole CAS#: 96-50-4 [m.chemicalbook.com]

Navigating the Solubility Landscape of 2-Aminothiazole Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiazole and its derivatives are pivotal building blocks in medicinal chemistry, forming the structural core of numerous therapeutic agents. The hydrochloride salt of 2-aminothiazole is often utilized to enhance the compound's stability and aqueous solubility. However, for various applications in synthesis, formulation, and analytical chemistry, a thorough understanding of its solubility in organic solvents is paramount. This technical guide provides a comprehensive overview of the available solubility information for 2-aminothiazole hydrochloride in organic solvents, details a general experimental protocol for its determination, and outlines the analytical methods for its quantification.

Core Concepts: Understanding Solubility

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a salt like this compound, the dissolution process involves the dissociation of the ionic lattice and the solvation of the resulting ions by the solvent molecules. The extent of solubility is governed by the interplay of several factors, including the polarity of the solvent, the lattice energy of the salt, and the strength of the solute-solvent interactions.

Qualitative Solubility of 2-Aminothiazole and its Hydrochloride Salt

While specific quantitative data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature, general solubility characteristics can be inferred from the properties of the parent compound, 2-aminothiazole, and the nature of its hydrochloride salt.

2-Aminothiazole, the free base, is described as being soluble in water, alcohols, and diethyl ether.[1] This suggests that the presence of the polar amino group and the nitrogen and sulfur heteroatoms in the thiazole ring allows for favorable interactions with polar protic and aprotic solvents.

The conversion of 2-aminothiazole to its hydrochloride salt is expected to significantly increase its polarity. Consequently, this compound is anticipated to exhibit higher solubility in polar solvents, particularly those capable of forming strong hydrogen bonds and solvating ions effectively. Its solubility in non-polar organic solvents is expected to be limited.

Quantitative Solubility Data

A comprehensive search of scientific databases and literature did not yield a comprehensive dataset of quantitative solubility values for this compound in various organic solvents. This represents a notable data gap for researchers and professionals working with this compound. The determination of these values through experimental measurement is therefore a crucial step for any application requiring precise solubility information.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (e.g., methanol, ethanol, DMSO, DMF) of analytical grade

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial or flask). The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow for equilibrium to be established. This can range from 24 to 72 hours, depending on the solvent and the compound. It is advisable to determine the equilibration time by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the suspension to settle for a short period within the temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding the collection of any undissolved solid.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

Dilute the filtered saturated solution with a known volume of a suitable solvent (usually the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Diagram of the Experimental Workflow:

Caption: A generalized workflow for the experimental determination of this compound solubility using the shake-flask method.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the accurate quantification of 2-aminothiazole and its derivatives. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). Detection is commonly performed using a UV-Vis detector at a wavelength where the compound exhibits maximum absorbance. The development of a specific and validated HPLC method is a prerequisite for accurate solubility determination.

Logical Relationship of Factors Affecting Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key relationships between the compound's characteristics, the solvent's properties, and the resulting solubility.

Caption: Key factors influencing the solubility of this compound.

Conclusion

While this compound is a compound of significant interest in pharmaceutical and chemical research, there is a clear lack of publicly available quantitative data regarding its solubility in common organic solvents. This guide has provided the available qualitative information, a detailed general protocol for the experimental determination of solubility, and an overview of the analytical techniques required for quantification. The provided diagrams illustrate the experimental workflow and the interplay of factors governing solubility. It is imperative for researchers to experimentally determine the solubility of this compound in their specific solvent systems to ensure the accuracy and success of their work. This foundational data will undoubtedly contribute to the broader scientific understanding and application of this important chemical entity.

References

Stability of 2-Aminothiazole Hydrochloride Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of 2-aminothiazole hydrochloride under acidic conditions. Given the prevalence of the 2-aminothiazole scaffold as a "privileged structure" in medicinal chemistry, understanding its stability profile is critical for the development of robust and reliable pharmaceutical products.[1] This document outlines typical experimental protocols for forced degradation studies, presents representative data, and discusses the analytical methods required for quantifying the active pharmaceutical ingredient (API) and its degradation products.

Introduction to the Stability of this compound

2-Aminothiazole and its derivatives are foundational components in a wide array of therapeutic agents, including those with anticancer and antimicrobial properties. The hydrochloride salt form is often utilized to enhance solubility and bioavailability. However, the inherent reactivity of the 2-aminothiazole ring system, particularly its susceptibility to hydrolysis under acidic conditions, necessitates a thorough evaluation of its stability. Forced degradation, or stress testing, is a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, potential degradation pathways, and enabling the development of stability-indicating analytical methods.[2][3] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate these studies to ensure the safety and efficacy of pharmaceutical products.[4]

Quantitative Stability Data

Forced degradation studies are designed to accelerate the degradation of a drug substance to an extent that is analytically meaningful, typically in the range of 5-20% degradation.[5] The following tables present representative quantitative data from a simulated forced degradation study of this compound under various acidic conditions.

Table 1: Acid Hydrolysis of this compound at 60°C

| Acid Condition | Time (hours) | This compound Remaining (%) | Total Degradation Products (%) |

| 0.1 M HCl | 0 | 100.0 | 0.0 |

| 2 | 95.2 | 4.8 | |

| 6 | 88.5 | 11.5 | |

| 12 | 80.1 | 19.9 | |

| 24 | 68.9 | 31.1 | |

| 1 M HCl | 0 | 100.0 | 0.0 |

| 2 | 89.8 | 10.2 | |

| 6 | 75.3 | 24.7 | |

| 12 | 60.7 | 39.3 | |

| 24 | 45.1 | 54.9 |

Table 2: Effect of Temperature on Acid Hydrolysis of this compound in 0.1 M HCl for 12 hours

| Temperature (°C) | This compound Remaining (%) | Total Degradation Products (%) |

| 40 | 92.3 | 7.7 |

| 60 | 80.1 | 19.9 |

| 80 | 65.4 | 34.6 |

Experimental Protocols

The following sections detail the methodologies for conducting a comprehensive forced degradation study on this compound under acidic conditions.

Acid Hydrolysis Stress Study

This protocol outlines the procedure for subjecting this compound to acidic conditions to induce degradation.

Objective: To evaluate the stability of this compound in the presence of acid and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric Acid (HCl), analytical grade

-

Sodium Hydroxide (NaOH), analytical grade (for neutralization)

-

Deionized Water

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Heating apparatus (e.g., water bath or oven)

-

pH meter

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in deionized water.[5]

-

Acid Treatment: Transfer aliquots of the stock solution to separate reaction vessels. Add an equal volume of HCl to achieve final acid concentrations of 0.1 M and 1 M.[2][4]

-

Stress Conditions: Incubate the reaction mixtures at a constant temperature, for example, 60°C. Withdraw samples at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).

-

Neutralization: Immediately upon withdrawal, cool the samples to room temperature and neutralize them with an appropriate amount of NaOH to quench the degradation reaction.[2]

-

Sample Dilution: Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

-

Control Samples: Prepare and subject control samples (placebo, if in a formulation) and a solution of the drug in deionized water (without acid) to the same stress conditions.[6]

Stability-Indicating HPLC Method

A validated, stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating the parent drug from its degradation products.

Objective: To develop and validate an HPLC method capable of accurately quantifying this compound in the presence of its acid-induced degradation products.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for polar compounds.[7]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile).[7]

-

Flow Rate: Typically 1.0 mL/min.[7]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Detection Wavelength: Based on the UV spectrum of 2-aminothiazole, a wavelength around 272 nm is often suitable.[7]

-

Injection Volume: 10-20 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[8]

Involvement in Signaling Pathways

While 2-aminothiazole itself is a building block, its derivatives are potent modulators of various signaling pathways implicated in diseases like cancer. Understanding these pathways provides context for the importance of maintaining the structural integrity of the 2-aminothiazole core.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Derivatives of 2-aminothiazole have been investigated as inhibitors of EGFR tyrosine kinase. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers.

KPNB1-Mediated Nuclear Import Pathway

Certain 2-aminothiazole derivatives have been shown to target importin β1 (KPNB1), a key protein in the nuclear import pathway. KPNB1 is responsible for transporting cargo proteins from the cytoplasm into the nucleus. In many cancers, KPNB1 is overexpressed, leading to the increased nuclear import of proteins that promote cell proliferation and survival. Inhibition of this pathway is a promising anticancer strategy.

Conclusion

The stability of this compound under acidic conditions is a critical parameter that must be thoroughly investigated during pharmaceutical development. This technical guide has provided a framework for conducting such studies, including detailed experimental protocols, representative data, and the necessary analytical methodologies. By understanding the degradation profile of this important pharmaceutical building block, researchers and drug development professionals can design more stable formulations, ensure product quality and safety, and meet regulatory requirements. The contextual information on the signaling pathways in which 2-aminothiazole derivatives are active further underscores the importance of maintaining the integrity of this core structure.

References

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. biomedres.us [biomedres.us]

- 7. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

2-Aminothiazole hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-aminothiazole hydrochloride, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details its fundamental chemical properties, a comprehensive synthesis protocol, and its role in relevant biological pathways.

Core Chemical and Physical Data

This compound is the salt form of the heterocyclic amine 2-aminothiazole. The hydrochloride form often enhances solubility and stability for research and pharmaceutical applications.

| Property | Value | Source |

| CAS Number | 6142-05-8 | [1][2] |

| Molecular Formula | C₃H₅ClN₂S | [1][2] |

| Molecular Weight | 136.60 g/mol | [1][2] |

| Synonyms | Thiazol-2-amine hydrochloride, 1,3-Thiazol-2-amine hydrochloride | [1][2] |

Synthesis of this compound: Experimental Protocol

The synthesis of 2-aminothiazole is most commonly achieved through the Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thiourea derivative. The following protocol is adapted from established synthesis procedures for producing the free base, which is then converted to the hydrochloride salt.

Objective: To synthesize 2-aminothiazole from monochloroacetaldehyde and thiourea, followed by conversion to this compound.

Materials:

-

Monochloroacetaldehyde (MCA)

-

Thiourea

-

2-Propanol (water content: ≤ 0.3%)

-

Sodium Bicarbonate (NaHCO₃)

-

Sodium Hydroxide (NaOH), 20% aqueous solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric Acid (HCl)

Procedure:

Part 1: Synthesis of 2-Aminothiazole [2]

-

Reaction Setup: In a 300 ml three-neck distillation flask equipped with a thermometer, a mechanical stirrer, and a reflux condenser, combine 20.6 g (0.27 mol) of thiourea and 200 ml of 2-propanol.

-

Addition of Reactant: Add 22.0 g (0.28 mol) of monochloroacetaldehyde to the flask.

-

Reaction: Heat the reaction mixture to 60°C and maintain this temperature for 2.0 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization: After the reaction is complete, gradually add 25 g (0.30 mol) of sodium hydrogencarbonate to the reaction mixture. Continue stirring at 60°C for an additional 3 hours to neutralize the formed hydrohalic acid, resulting in the formation of this compound as an intermediate in the mixture.

-

Isolation of the Free Base:

-

To the crude reaction mixture containing this compound, add 100 g of a 20% aqueous sodium hydroxide solution.

-

Stir the mixture for 1 hour at 30°C to liberate the free 2-aminothiazole base.

-

Transfer the mixture to a separatory funnel and perform liquid-liquid extraction five times using 100 ml of diethyl ether for each extraction.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent (diethyl ether) from the filtrate by rotary evaporation to yield the crude solid 2-aminothiazole.

-

The crude product can be further purified by recrystallization from a suitable solvent like benzene or ethanol to yield pure 2-aminothiazole.

-

Part 2: Formation of this compound

-

Salt Formation: Dissolve the purified 2-aminothiazole in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

-

Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid or pass dry hydrogen chloride gas through the solution while stirring.

-

Precipitation and Isolation: The this compound will precipitate out of the solution. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

The 2-aminothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 2-aminothiazole have demonstrated a wide range of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.

A significant area of research focuses on 2-aminothiazole derivatives as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. One of the key targets is Cyclin-Dependent Kinase 5 (CDK5).

The Role of 2-Aminothiazole Derivatives as CDK5 Inhibitors

CDK5 is a proline-directed serine/threonine kinase that plays a vital role in neuronal development, migration, and synaptic plasticity. However, its dysregulation is implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and in the progression of certain cancers.

In pathological conditions, CDK5 can be hyperactivated, leading to the hyperphosphorylation of target proteins such as Tau. This hyperphosphorylation causes the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease. 2-Aminothiazole-based compounds have been developed as potent inhibitors of CDK5, aiming to normalize its activity and mitigate downstream pathological effects.

Caption: CDK5 signaling pathway and the inhibitory action of 2-aminothiazole derivatives.

References

The Hantzsch Thiazole Synthesis of 2-Aminothiazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, remains a pivotal method for the construction of the thiazole ring. This guide provides an in-depth exploration of the Hantzsch synthesis mechanism specifically for the preparation of 2-aminothiazole, a crucial scaffold in medicinal chemistry. The inherent value of 2-aminothiazole derivatives in drug discovery, exhibiting a wide array of biological activities, underscores the importance of a thorough understanding of its synthesis.

Core Mechanism of 2-Aminothiazole Formation

The Hantzsch synthesis of 2-aminothiazole is fundamentally a condensation reaction between an α-halocarbonyl compound and thiourea. The most direct pathway to unsubstituted 2-aminothiazole employs an α-haloacetaldehyde, which is often generated in situ or used in the form of a more stable acetal due to its tendency to polymerize.[1]

The reaction mechanism proceeds through several key steps:

-

Nucleophilic Attack: The synthesis initiates with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-halocarbonyl compound. This step forms a thiouronium salt intermediate.

-

Intramolecular Cyclization: The amino group of the thiouronium salt then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic intermediate, a hydroxythiazoline derivative.

-

Dehydration: The final step involves the acid-catalyzed dehydration of the hydroxythiazoline intermediate, leading to the formation of the aromatic 2-aminothiazole ring.

The following diagram illustrates the detailed mechanistic pathway:

Caption: Mechanism of the Hantzsch Thiazole Synthesis for 2-Aminothiazole.

Experimental Workflow: A Generalized Approach

The synthesis of 2-aminothiazole via the Hantzsch reaction generally follows a straightforward experimental workflow. This involves the reaction of the starting materials in a suitable solvent, followed by neutralization, product isolation, and purification.

Caption: Generalized Experimental Workflow for Hantzsch 2-Aminothiazole Synthesis.

Quantitative Data from Experimental Protocols

The following table summarizes quantitative data from various reported experimental protocols for the synthesis of 2-aminothiazole and its derivatives, providing a comparative overview of reaction conditions and yields.

| α-Halocarbonyl Compound | Thiourea Derivative | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Monochloroacetaldehyde (from trimer) | Thiourea | 2-Propanol | 60 | 2 | 51.9 | [2] |

| Monochloroacetaldehyde (from trimer) | Thiourea | Methanol | 50 | 3 | 88.9 | [2] |

| 2-Bromoacetophenone | Thiourea | Methanol | Reflux | 0.5 | High | [3] |

| Substituted α-bromoacetophenones | Thiourea | None (Solvent-free) | Melting Point | Seconds | 42-93 | [4] |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water (1:1) | 65 | 2-3.5 | 79-90 | [5] |

| Chloroacetyl substituted amides | Thiourea | DMF | Reflux | 2 | Not specified | [6] |

| Aromatic methyl ketones (in situ bromination with CuBr2) | Thiourea | Ethyl Acetate | Reflux | Not specified | 87 | [7] |

Detailed Experimental Protocol

This protocol provides a detailed methodology for the synthesis of 2-aminothiazole from chloroacetaldehyde (generated from its dimer or trimer) and thiourea, adapted from established procedures.[2]

Materials:

-

Monochloroacetaldehyde trimer

-

Thiourea

-

Methanol (anhydrous)

-

Sodium hydroxide (20% aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Benzene (for recrystallization)

Equipment:

-

Three-neck round-bottom flask

-

Thermometer

-

Stirrer

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Depolymerization of Monochloroacetaldehyde Trimer: In a suitable apparatus, carefully depolymerize the monochloroacetaldehyde trimer to obtain monomeric monochloroacetaldehyde. Caution: Monochloroacetaldehyde is a lachrymator and toxic. Handle in a well-ventilated fume hood.

-

Reaction Setup: In a 300 mL three-neck round-bottom flask equipped with a thermometer, a mechanical stirrer, and a reflux condenser, place 22.0 g (0.28 mol) of the freshly prepared monochloroacetaldehyde and 20.6 g (0.27 mol) of thiourea.

-

Reaction: Add 200 mL of methanol to the flask. Heat the reaction mixture to 50°C and maintain this temperature with stirring for 3 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product, 2-aminothiazole hydrochloride, will be in solution.

-

Neutralization and Extraction: To the solution of this compound, add 100 g of a 20% aqueous sodium hydroxide solution and stir the mixture for 1 hour at 30°C to liberate the free base. Extract the aqueous mixture five times with 100 mL portions of diethyl ether.

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude solid product.

-

Purification: Recrystallize the crude 2-aminothiazole from benzene to obtain the pure product. The expected yield is approximately 24.3 g (88.9% based on thiourea).

This guide provides a comprehensive overview of the Hantzsch synthesis of 2-aminothiazole, from its fundamental mechanism to practical experimental considerations. The provided data and protocols serve as a valuable resource for researchers engaged in the synthesis of this important heterocyclic scaffold.

References

- 1. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 2. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijcmas.com [ijcmas.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to the Synthesis of 2-Aminothiazole Hydrochloride: Core Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The hydrochloride salt of 2-aminothiazole is a common and stable form used in further synthetic transformations. This technical guide provides a comprehensive overview of the primary starting materials and detailed experimental protocols for the synthesis of 2-aminothiazole hydrochloride. The information is presented to aid researchers and professionals in drug development in selecting and implementing the most suitable synthetic strategies.

Core Synthetic Strategies and Starting Materials

The synthesis of 2-aminothiazole and its salts predominantly relies on the Hantzsch thiazole synthesis and its variations. This classical method involves the condensation of a compound containing a thiourea or thioamide moiety with an α-halocarbonyl compound or its equivalent. The choice of starting materials can significantly impact the reaction efficiency, yield, purity, and scalability of the synthesis.

The primary starting materials for the synthesis of this compound can be categorized as follows:

-

Thiourea with Chloroacetaldehyde or its Precursors: This is the most direct and widely employed method. Chloroacetaldehyde is highly reactive and prone to polymerization, thus its stabilized forms such as the dimer, trimer, or acetals (e.g., α,β-dichloroethyl ethyl ether, 1,1-diethoxy-2-chloroethane) are often used.[1][2]

-

Thiourea with α-Halo Ketones: A versatile approach that allows for the synthesis of substituted 2-aminothiazoles by varying the ketone starting material.

-

Alternative Approaches: Other less common but notable methods include the use of α-thiocyanato ketones.[3]

The following sections provide a detailed comparison of these methods, including experimental protocols and quantitative data.

Data Presentation: Comparison of Synthetic Protocols

The following tables summarize quantitative data from various published experimental protocols for the synthesis of 2-aminothiazole and its hydrochloride salt. This allows for a direct comparison of different starting materials, reaction conditions, and outcomes.

Table 1: Synthesis of this compound from Thiourea and Chloroacetaldehyde Precursors

| Starting Material (Aldehyde Source) | Co-reactant | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Chloroacetaldehyde trimer | Thiourea | Methanol | 50°C, 3 h | 92.6 | 99.8 | [1] |

| Chloroacetaldehyde trimer | Thiourea | 2-Propanol | 60°C, 2 h | 88.9 | 99.9 | [1] |

| Chloroacetaldehyde trimer | Thiourea | Benzene | 70°C, 2.5 h | 85.2 | 99.9 | [1] |

| Chloroacetaldehyde trimer | Thiourea | Acetonitrile | 60°C, 3 h | 55.6 | 96.5 | [1] |

| Chloroacetaldehyde trimer | Thiourea | Water | 80°C, 1 h | 51.9 | 95.8 | [1] |

| 1,2-dichloro-1-ethoxyethane | Thiourea | Not specified | Not specified | Not specified | Not specified | [4] |

| Chloroacetal | Thiourea | Water/Ethanol | Not specified | ~92 | Not specified | [5] |

Table 2: Synthesis of 2-Aminothiazoles from Thiourea and α-Halo Ketones

| Starting Material (α-Halo Ketone) | Co-reactant | Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| 2-Bromoacetophenone | Thiourea | Ethanol | Reflux | 2-Amino-4-phenylthiazole | Not specified | [6] |

| Substituted Phenacyl Bromides | Arylthioureas | Not specified | Not specified | 2-Arylamino-4-arylthiazoles | Good | Not specified |

| α-Halo Ketones | Ammonium Thiocyanate | Water/Ethanol | N-methylimidazole catalyst | Substituted 2-aminothiazoles | Good to moderate | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the data presentation tables.

Protocol 1: Synthesis of 2-Aminothiazole from Chloroacetaldehyde Trimer and Thiourea in Methanol[1]

-

Reaction Setup: In a 300 ml three-neck distillation flask equipped with a thermometer, a stirrer, and a reflux condenser, place 22.0 g (0.28 mol) of monochloroacetaldehyde (obtained from the depolymerization of its trimer) and 20.6 g (0.27 mol) of thiourea.

-

Solvent Addition: Add 200 ml of methanol (with a water content of not more than 0.07%).

-

Reaction: Heat the mixture and carry out the reaction for 3 hours at 50°C with stirring.

-

Work-up: After the reaction is complete, distill off the methanol from the reaction mixture to yield this compound.

-

Neutralization and Extraction: To the obtained hydrochloride salt, add 100 g of a 20% aqueous sodium hydroxide solution and stir the mixture for 1 hour at 30°C. Extract the product five times with 100 ml of diethyl ether.

-

Isolation and Purification: Dry the combined ether extracts with anhydrous magnesium sulfate. Distill off the solvent to deposit crystals of 2-aminothiazole.

-

Final Product: The resulting 2-aminothiazole has a purity of 99.8% with a synthesis yield of 92.6% based on the amount of thiourea used.

Protocol 2: Synthesis of 2-Aminothiazole from Chloroacetal and Thiourea[5]

-

Reaction Mixture: A mixture of 153 parts of chloroacetal, 76 parts of thiourea, 150 parts of water, and 150 parts of 95% ethyl alcohol is prepared.

-

Reaction: The mixture is allowed to stand for about 24 hours at room temperature and is then refluxed for 2 hours.

-

Purification: The warm reaction mixture is filtered to remove undissolved salts, and the residue is washed with warm alcohol.

-

Isolation: The filtrate is concentrated by evaporation. A few pellets of sodium hydroxide are added, and the product is fractionated under vacuum.

-

Final Product: This process yields approximately 92% of the theoretical amount of 2-aminothiazole.

Mandatory Visualizations

Synthetic Pathways

The following diagrams illustrate the core synthetic routes to this compound.

Signaling Pathways

2-Aminothiazole derivatives are potent inhibitors of various protein kinases involved in cell signaling pathways critical for cancer cell proliferation and survival. The diagrams below illustrate the inhibitory action of these compounds on the PI3K/Akt/mTOR and MAPK/ERK pathways.

Conclusion

The synthesis of this compound is a well-established process with the Hantzsch synthesis being the most versatile and widely adopted method. The choice of starting materials, particularly the source of the C2-aldehyde equivalent, offers a trade-off between reactivity, stability, and cost. For laboratory-scale synthesis and the preparation of diverse analogs, the use of α-haloketones is advantageous. For large-scale industrial production, the use of stabilized forms of chloroacetaldehyde, such as its trimer or acetals, provides a more controlled and high-yielding process. The potent inhibitory activity of 2-aminothiazole derivatives against key signaling pathways underscores their importance in modern drug discovery and development. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis and application of this critical heterocyclic scaffold.

References

- 1. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]

- 2. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 3. US2863874A - Process of preparing 2-aminothiazoles - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US2330223A - Aminothiazole from chloroacetal - Google Patents [patents.google.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-Aminothiazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-aminothiazole hydrochloride, a key heterocyclic building block in medicinal chemistry. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the characterization and quality control of this important compound.

Spectroscopic Data Summary

The spectral data for this compound is presented below. It is important to note that while extensive data is available for the free base, 2-aminothiazole, specific experimental data for the hydrochloride salt is less common. The data presented here for the hydrochloride is based on the analysis of the free base and the known effects of protonation on the respective spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its molecular structure. The protonation of the exocyclic amino group or the ring nitrogen in the presence of hydrochloric acid will lead to downfield shifts of adjacent protons and carbons compared to the free base.

Table 1: ¹H NMR Spectral Data of 2-Aminothiazole

| Proton | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 6.93 | d | 3.7 |

| H-5 | 6.53 | d | 3.7 |

| -NH₂ | 6.86 | s | - |

Note: For this compound, the chemical shifts of H-4 and H-5 are expected to shift downfield due to the electron-withdrawing effect of the protonated amine group. The amine protons will also be shifted downfield and may appear as a broader singlet.

Table 2: ¹³C NMR Spectral Data of 2-Aminothiazole

| Carbon | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| C-2 | 169.2 |

| C-4 | 153.4 |

| C-5 | 111.1 |

Note: In the hydrochloride salt, the chemical shifts of all carbons, particularly C-2 and C-4, are anticipated to be deshielded and shift to a higher ppm value.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine salt and the thiazole ring.

Table 3: FT-IR Spectral Data of 2-Aminothiazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine) |

| 1620 | Strong | C=N stretching (thiazole ring) |

| 1504 | Medium | C=C stretching (thiazole ring) |

| 1115 | Medium | C-N stretching |

Note: For this compound, a broad and strong absorption band is expected in the 3000-2500 cm⁻¹ region, which is characteristic of the N-H stretching vibration of an ammonium salt. The C=N and C=C stretching frequencies may also be slightly shifted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data of 2-Aminothiazole

| m/z | Relative Intensity (%) | Assignment |

| 100 | 100 | [M]⁺ (Molecular ion) |

| 58 | 74 | [M-C₂H₂N]⁺ |

| 73 | 17 | [M-HCN]⁺ |

Note: For this compound, under typical electrospray ionization (ESI) conditions in the positive ion mode, the spectrum is expected to show a prominent peak at m/z 101, corresponding to the protonated molecule [M+H]⁺ of the free base.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

NMR Spectroscopy

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Internal Standard: Add a small amount of an appropriate internal standard, such as tetramethylsilane (TMS) for organic solvents or a calibrated solvent signal for D₂O.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

FT-IR Spectroscopy

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the IR spectrum from 4000 to 400 cm⁻¹.

-

Mass Spectrometry

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source of a mass spectrometer.

-

Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-300 amu).

-

Visualizations

The following diagrams illustrate the relationships between the different spectroscopic techniques and the structural information they provide, as well as a general workflow for spectral analysis.

A Technical Guide to 2-Aminothiazole Hydrochloride: Commercial Availability, Purity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of 2-Aminothiazole hydrochloride (CAS No. 6142-05-8), a crucial building block in pharmaceutical synthesis. This guide is intended for researchers, scientists, and drug development professionals who require high-purity this compound for their work.

Commercial Availability and Purity

This compound is commercially available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 97% to over 99%. It is essential for researchers to select a grade of appropriate purity for their specific application, as impurities can significantly impact the outcome of chemical reactions and biological assays. Below is a summary of representative commercial offerings.

| Supplier | CAS Number | Purity Specification | Available Quantities |

| Suzhou Health Chemicals Co. | 6142-05-8 | 98.5%[1] | 1/5/10/25kgs/drum |

| ChemicalBook Supplier 1 | 6142-05-8 | 99%[2] | Grams to Kilograms |

| ChemicalBook Supplier 2 | 6142-05-8 | 99%[2] | Grams to Kilograms |

| ChemicalBook Supplier 3 | 6142-05-8 | 99%[2] | Grams to Kilograms |

| Pi Chemicals System | 6142-05-8 | 98%[3] | Inquire for details |

| Thermo Scientific | 6142-05-8 | 97%[4] | 100 g |

It is always recommended to request a certificate of analysis (CoA) from the supplier to obtain detailed information about the lot-specific purity and impurity profile.

Synthesis and Purification Overview

2-Aminothiazole and its hydrochloride salt are commonly synthesized via the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone or α-haloaldehyde with a thiourea. The resulting 2-aminothiazole is often isolated as its hydrochloride salt.

A general synthetic pathway is illustrated below:

Purification of the crude this compound is critical to remove unreacted starting materials, by-products, and colored impurities. Recrystallization is a common and effective method for this purpose.

Experimental Protocols

Purification of this compound by Recrystallization

This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and may require optimization based on the impurity profile of the starting material.

Materials:

-

Crude this compound

-

Ethanol (reagent grade)

-

Deionized water

-

Activated carbon (optional)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirrer

-

Büchner funnel and filter paper

-

Vacuum flask

-

Ice bath

Procedure:

-

Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. A mixture of ethanol and water can also be effective. The solvent should be heated to its boiling point to ensure complete dissolution.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution. Swirl the flask and continue to heat for 5-10 minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization.

-

Crystallization: Allow the hot filtrate to cool slowly to room temperature. The rate of cooling will affect the crystal size; slower cooling generally results in larger, purer crystals.

-

Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified this compound crystals in a vacuum oven at a temperature below their melting point until a constant weight is achieved.

The workflow for this purification process is depicted in the following diagram:

Quality Control and Analysis

To ensure the purity of the final product, various analytical techniques can be employed. A logical workflow for the quality control of purified this compound is presented below.

References

Theoretical Reactivity of 2-Aminothiazole Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of 2-aminothiazole hydrochloride. 2-Aminothiazole is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its hydrochloride salt is frequently used to improve solubility and stability. Understanding the inherent reactivity of this protonated form is crucial for designing novel therapeutics, predicting metabolic pathways, and optimizing synthetic routes. This document synthesizes findings from computational chemistry, particularly Density Functional Theory (DFT), to elucidate the electronic structure, reaction mechanisms, and regioselectivity of this important heterocyclic compound.

The Effect of Protonation on Structure and Reactivity

Theoretical studies, primarily using DFT and other quantum chemical methods, have established that 2-aminothiazole protonates at the endocyclic (aza) nitrogen atom.[1][3] This protonation significantly alters the electronic landscape and, consequently, the chemical reactivity of the molecule compared to its neutral form.

The positive charge introduced upon protonation is delocalized across the heterocyclic ring, leading to a general deactivation of the ring towards electrophilic attack. Conversely, the exocyclic amino group may exhibit altered nucleophilicity. Conformational analyses performed using DFT with the B3LYP functional and 6-31G** basis set have shown differences in the preferred geometries of neutral versus protonated 2-aminothiazole derivatives.[4]

Frontier Molecular Orbitals and Reactivity Descriptors

The reactivity of this compound can be rationalized by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

Quantum chemical calculations are employed to determine various reactivity descriptors.[5][6] These quantitative measures help predict the molecule's behavior in chemical reactions.

| Parameter | Description | Relevance to Reactivity | Typical Computational Method |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron (nucleophilicity). Higher energy suggests greater reactivity towards electrophiles. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron (electrophilicity). Lower energy suggests greater reactivity towards nucleophiles. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap implies higher chemical reactivity and lower kinetic stability. | Calculated from EHOMO and ELUMO |

| Global Hardness (η) | Resistance to change in electron distribution | Calculated as (ELUMO - EHOMO)/2. A higher value indicates lower reactivity.[7] | Calculated from EHOMO and ELUMO |

| Global Softness (σ) | Reciprocal of global hardness | A higher value indicates higher reactivity.[7] | Calculated from Global Hardness |

| Mulliken Atomic Charges | Distribution of electron density among atoms | Predicts the most electropositive and electronegative centers, indicating likely sites for nucleophilic/electrophilic attack. | DFT, Mulliken Population Analysis |

| Molecular Electrostatic Potential (MEP) | 3D potential map of charge distribution | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. | DFT Calculations |

Key Reaction Mechanisms: A Theoretical Perspective

Hantzsch Thiazole Synthesis

The most fundamental synthesis of the 2-aminothiazole core is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thiourea derivative.[8][9][10] Theoretical studies support a mechanism involving the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone.[5] This is followed by cyclization and dehydration to form the aromatic thiazole ring.

The reaction is often carried out under acidic conditions, which can influence the regioselectivity, especially when using substituted thioureas.[11] The presence of acid can lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[11]

Caption: A workflow diagram of the Hantzsch synthesis for 2-aminothiazole derivatives.

Reactions with Electrophiles

The reactivity of 2-aminothiazole towards electrophiles is dichotomous and depends on the protonation state. Quantum-chemical considerations are essential to predict the outcome.[12]

-

Neutral Form: In its neutral state, the ring nitrogen is generally the more reactive center for electrophilic attack. However, the exocyclic amino group can also react, particularly with certain electrophiles like aromatic aldehydes to form Schiff bases.[13]

-

Protonated Form (Hydrochloride): When the ring nitrogen is protonated, its nucleophilicity is eliminated. The exocyclic amino group becomes the primary site for reaction with electrophiles, although its reactivity may be attenuated by the overall positive charge on the molecule. This directs reactions such as acylation or alkylation to the -NH₂ group.

Caption: Logical relationship of electrophilic attack on 2-aminothiazole under different pH conditions.

Methodologies and Protocols

Protocol for Theoretical Reactivity Studies

A typical workflow for the computational investigation of this compound reactivity involves several key steps.

Caption: A typical workflow for the computational analysis of a molecule's reactivity using DFT.

Detailed Steps:

-

Structure Preparation: The 3D structure of this compound is built using molecular modeling software. The proton is placed on the endocyclic nitrogen atom.

-

Geometry Optimization: A ground-state geometry optimization is performed using DFT. A common and effective method is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or 6-31+G(d,p).[7][14]

-

Frequency Analysis: A frequency calculation is run on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Property Calculation: Single-point energy calculations with a larger basis set (e.g., 6-311++G(d,p)) are often used to obtain more accurate electronic properties, including HOMO/LUMO energies, molecular electrostatic potential (MEP) maps, and atomic charges.[7][8]

-

Reaction Modeling (Optional): To study a specific reaction, transition state (TS) geometries are located. This involves finding the saddle point on the potential energy surface connecting reactants and products. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm the TS connects the desired minima.

-

Data Analysis: The calculated energies are used to determine reaction barriers, heats of reaction, and other thermodynamic properties that provide quantitative insight into the reaction's feasibility and kinetics.[6]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-arylthiazole

This protocol is a representative example based on procedures found in the literature for the synthesis of 2-aminothiazole derivatives.[5][9]

Objective: To synthesize a 2-amino-4-arylthiazole derivative via the Hantzsch condensation reaction.

Materials:

-

Substituted α-bromoacetophenone (1.0 eq)

-

Thiourea (1.0 - 1.2 eq)

-

Ethanol (as solvent)

-

Ice-cold water

-

Ethyl acetate

Procedure:

-

A stoichiometric amount of the appropriate α-bromoacetophenone is dissolved in ethanol in a round-bottom flask.

-

Thiourea (1.0 to 1.2 equivalents) is slowly added to the solution.

-

The reaction mixture is heated to reflux for a period ranging from 30 minutes to several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

-

If a precipitate forms, it is collected by vacuum filtration. If no solid forms, the aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate.

-

The collected solid or the residue from the evaporated organic extract is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the pure 2-aminothiazole product.

-

The final structure is confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[5][9]

Conclusion

Theoretical studies, predominantly leveraging Density Functional Theory, provide invaluable insights into the reactivity of this compound. The key determinant of its chemical behavior is the protonation at the endocyclic nitrogen, which deactivates the thiazole ring and directs electrophilic attack towards the exocyclic amino group. Computational modeling allows for the quantitative prediction of reactivity through the analysis of frontier molecular orbitals and other electronic descriptors. This theoretical framework, when combined with experimental validation, empowers researchers to better predict reaction outcomes, design more efficient syntheses, and rationally develop new 2-aminothiazole-based molecules for drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. excli.de [excli.de]

Methodological & Application

Synthesis of 2-Aminothiazole Derivatives: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various 2-aminothiazole derivatives, commencing from 2-aminothiazole hydrochloride. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications in anticancer, antimicrobial, and anti-inflammatory research. The following sections offer a comprehensive guide to the synthesis, derivatization, purification, and characterization of these valuable compounds, supplemented with quantitative data and visual workflows to facilitate reproducible research.

Overview of Synthetic Strategy

The synthesis of 2-aminothiazole derivatives from this compound typically involves a two-stage process. The first stage is the liberation of the free base, 2-aminothiazole, from its hydrochloride salt. The second stage involves the derivatization of the 2-aminothiazole core, commonly through the renowned Hantzsch thiazole synthesis to introduce substituents at the 4- and 5-positions, or through modification of the exocyclic amino group via reactions such as acylation and sulfonylation.

Experimental Protocols

Protocol 1: Preparation of 2-Aminothiazole (Free Base) from this compound

This protocol details the neutralization of this compound to yield the free base, a crucial precursor for subsequent derivatization reactions.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: Dissolve this compound in deionized water in a round-bottom flask.

-

Neutralization: Slowly add a 20% aqueous solution of sodium hydroxide or a saturated solution of sodium bicarbonate to the stirred solution at room temperature (30°C) until the pH is neutral to slightly basic (pH 7-8).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the 2-aminothiazole free base with diethyl ether (5 x 100 ml).

-

Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crystalline 2-aminothiazole.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent like benzene or ethanol.

Expected Yield: 85-95%

Protocol 2: Hantzsch Synthesis of 4-Aryl-2-aminothiazole Derivatives

This protocol outlines the synthesis of 4-aryl-2-aminothiazoles via the Hantzsch condensation of a substituted α-bromoacetophenone with thiourea.

Materials:

-

Substituted phenacyl bromide (1 mmol)

-

Thiourea (1.2 mmol)

-

Ethanol

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Ice

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted phenacyl bromide and thiourea in ethanol.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 30 minutes to 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it over crushed ice to precipitate the solid product.

-

Isolation: Collect the solid product by filtration.

-

Purification: Purify the crude product by recrystallization from hot ethanol. For less crystalline products, column chromatography on silica gel using a hexane-ethyl acetate solvent system is recommended.[1]

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][2]

Protocol 3: N-Acylation of 2-Aminothiazole

This protocol describes the acylation of the exocyclic amino group of 2-aminothiazole using an acid chloride.

Materials:

-

2-Aminothiazole (26 mmol)

-

Acetyl chloride or other acid chloride (26 mmol)

-

Dry acetone (60 ml)

-

Acidified cold water

-

Round-bottom flask, reflux condenser

Procedure:

-

Reaction: In a round-bottom flask, dissolve 2-aminothiazole in dry acetone and add the acid chloride.

-